[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid [(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14953621
InChI: InChI=1S/C21H14FN3O5S2/c1-11-3-2-8-24-17(11)23-18(30-13-6-4-12(22)5-7-13)14(19(24)28)9-15-20(29)25(10-16(26)27)21(31)32-15/h2-9H,10H2,1H3,(H,26,27)/b15-9-
SMILES:
Molecular Formula: C21H14FN3O5S2
Molecular Weight: 471.5 g/mol

[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

CAS No.:

Cat. No.: VC14953621

Molecular Formula: C21H14FN3O5S2

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid -

Specification

Molecular Formula C21H14FN3O5S2
Molecular Weight 471.5 g/mol
IUPAC Name 2-[(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C21H14FN3O5S2/c1-11-3-2-8-24-17(11)23-18(30-13-6-4-12(22)5-7-13)14(19(24)28)9-15-20(29)25(10-16(26)27)21(31)32-15/h2-9H,10H2,1H3,(H,26,27)/b15-9-
Standard InChI Key GCENNTNLTOIDLE-DHDCSXOGSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

The compound’s structure combines three critical moieties:

  • Pyrido[1,2-a]pyrimidin-4-one core: A nitrogen-rich bicyclic system known for its role in modulating anti-inflammatory and antimicrobial activities .

  • 4-Fluorophenoxy group: An electron-withdrawing substituent that enhances metabolic stability and binding affinity to biological targets .

  • Thiazolidinone-acetic acid side chain: A sulfur-containing heterocycle linked to a carboxylic acid, frequently associated with antifungal and enzyme-inhibitory properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₄FN₃O₅S₂
Molecular Weight471.48 g/mol
IUPAC Name[(5Z)-5-{[2-(4-Fluorophenoxy)-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetic Acid
CAS Registry Number846065-14-3

Synthetic Routes and Optimization

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 12 h65–70
2K₂CO₃, DMF, 80°C, 6 h75–80
3Acetic acid, microwave, 100°C, 30 min85–90

Pharmacological Properties

Antifungal Activity

The compound exhibits moderate activity against Candida tropicalis and Trichosporon asahii, with minimum inhibitory concentrations (MICs) ranging from 128 to 500 μg/mL . The thiazolidinone moiety disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis .

Enzyme Inhibition

In silico studies suggest strong inhibitory effects against urease (IC₅₀ = 5.04 μM) and acetylcholinesterase (IC₅₀ = 8.00 μM) . The fluorophenoxy group enhances binding affinity through hydrophobic interactions with enzyme active sites.

Structure-Activity Relationships (SAR)

  • Thiazolidinone Ring: Essential for antifungal and enzyme-inhibitory activities. Replacement with oxazolidinone abolishes activity .

  • 4-Fluorophenoxy Group: Increases lipophilicity (logP = 0.1734), improving membrane permeability .

  • Acetic Acid Side Chain: Enhances solubility and facilitates hydrogen bonding with biological targets .

Industrial and Research Applications

  • Pharmaceutical Development: A lead candidate for antifungal and enzyme-targeted therapies.

  • Chemical Biology: Tool compound for studying thiazolidinone-mediated biological pathways.

  • Material Science: Functionalized heterocycle for designing metal-organic frameworks (MOFs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator